Methyl 4,4-dimethylcyclohexane-1-carboxylate Methyl 4,4-dimethylcyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 828271-17-6
VCID: VC19047925
InChI: InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Methyl 4,4-dimethylcyclohexane-1-carboxylate

CAS No.: 828271-17-6

Cat. No.: VC19047925

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,4-dimethylcyclohexane-1-carboxylate - 828271-17-6

Specification

CAS No. 828271-17-6
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name methyl 4,4-dimethylcyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3
Standard InChI Key MVWGBEVPVXGISV-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(CC1)C(=O)OC)C

Introduction

Structural and Physical Properties

Molecular Architecture

Methyl 4,4-dimethylcyclohexane-1-carboxylate features a six-membered cyclohexane ring with two methyl groups at the 4-position and a methyl ester group at the 1-position. The chair conformation of the cyclohexane ring minimizes steric strain, while the equatorial orientation of the ester group enhances stability .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}
Molecular Weight170.25 g/mol
Exact Mass170.131 g/mol
LogP2.38
Polar Surface Area (PSA)26.3 Ų

The compound’s density, boiling point, and melting point remain unspecified in available literature, though its structural analogs suggest a liquid state at room temperature .

Spectroscopic Characteristics

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in public databases, inferences can be drawn from related esters:

  • 1H^1\text{H} NMR: Expected signals include a singlet for the ester methyl group (δ\delta 3.6–3.7 ppm), multiplets for cyclohexane protons (δ\delta 1.2–2.1 ppm), and singlets for the 4,4-dimethyl groups (δ\delta 1.0–1.2 ppm) .

  • IR: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C–O ester stretch) .

Synthesis and Manufacturing

Esterification Strategies

The most plausible synthesis route involves Fischer esterification of 4,4-dimethylcyclohexanecarboxylic acid with methanol under acidic catalysis (H2SO4\text{H}_2\text{SO}_4, reflux):

RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

Alternative methods include:

  • Acid Chloride Route: Reaction of 4,4-dimethylcyclohexanecarbonyl chloride with methanol in the presence of a base (e.g., pyridine) .

  • Transesterification: Using a higher alkyl ester (e.g., ethyl) and methanol with catalytic sodium methoxide .

Industrial Considerations

Scale-up production requires optimized conditions to mitigate side reactions, such as:

  • Temperature Control: Maintaining 60–80°C to balance reaction rate and selectivity.

  • Catalyst Selection: Heterogeneous catalysts (e.g., ion-exchange resins) for easier separation .

Chemical Reactivity and Derivatives

Hydrolysis and Saponification

The ester hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 4,4-dimethylcyclohexanecarboxylic acid and methanol.

  • Basic Saponification: Produces the carboxylate salt, which can be acidified to the free acid .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 4,4-dimethylcyclohexanemethanol.

  • Oxidation: Ozonolysis or permanganate oxidation could cleave the ring, though no experimental data confirms this .

Functional Group Transformations

  • Amidation: Reaction with ammonia or amines forms cyclohexanecarboxamides.

  • Grignard Addition: Organomagnesium reagents attack the carbonyl, generating tertiary alcohols .

Applications and Industrial Relevance

Synthetic Intermediate

The compound serves as a precursor for:

  • Pharmaceuticals: Prodrugs leveraging its esterase-labile linkage.

  • Fragrances: Cyclohexane derivatives are common in perfumery for their stability and mild odor .

Material Science

  • Polymer Plasticizers: Esters improve flexibility in polyvinyl chloride (PVC).

  • Solvents: Moderate polarity suits it for niche extraction processes .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Esters

CompoundMolecular FormulaLogPKey Feature
Methyl 1,4-dimethylcyclohexane-1-carboxylateC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}2.411,4-Dimethyl substitution
Methyl cyclohexanecarboxylateC8H14O2\text{C}_8\text{H}_{14}\text{O}_21.92Unsubstituted cyclohexane ring
Methyl 4-methylcyclohexane-1-carboxylateC9H16O2\text{C}_9\text{H}_{16}\text{O}_22.15Single methyl group at C4

The 4,4-dimethyl substitution in methyl 4,4-dimethylcyclohexane-1-carboxylate increases steric bulk compared to monosubstituted analogs, potentially slowing nucleophilic attacks at the ester carbonyl .

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